molecular formula C21H19N7O B14944894 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14944894
M. Wt: 385.4 g/mol
InChI Key: FOGBLLNVZMSURW-UHFFFAOYSA-N
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Description

7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a benzimidazole ring fused with a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole and triazolopyrimidine intermediates under controlled conditions. For instance, the reaction may involve the use of enaminonitriles and benzohydrazides under microwave irradiation to achieve the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may utilize scalable microwave-assisted synthesis techniques, which offer advantages such as reduced reaction times and higher yields. The use of eco-friendly and catalyst-free methods is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or triazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit CDK2 by binding to its active site, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of benzimidazole and triazolopyrimidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C21H19N7O

Molecular Weight

385.4 g/mol

IUPAC Name

7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H19N7O/c1-12-7-3-4-8-14(12)27-20(29)17-13(2)24-21-22-11-23-28(21)18(17)19-25-15-9-5-6-10-16(15)26-19/h3-11,18H,1-2H3,(H,25,26)(H,27,29)(H,22,23,24)

InChI Key

FOGBLLNVZMSURW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=NC5=CC=CC=C5N4)C

Origin of Product

United States

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